molecular formula C8H5FN2O B107572 7-fluoroquinoxalin-2(1H)-one CAS No. 145323-53-1

7-fluoroquinoxalin-2(1H)-one

Cat. No.: B107572
CAS No.: 145323-53-1
M. Wt: 164.14 g/mol
InChI Key: WQSBOFHCYAGWJZ-UHFFFAOYSA-N
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Description

7-fluoroquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by the presence of a fluorine atom at the 7th position and a keto group at the 2nd position of the quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions One common method is the condensation of 2-nitroaniline with ethyl oxalyl chloride, followed by reduction and cyclization to form the quinoxaline ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography.

Chemical Reactions Analysis

Types of Reactions

7-fluoroquinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 7-fluoroquinoxalin-2-ol.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the 7th position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Quinoxaline-2,3-dione derivatives.

    Reduction: 7-fluoroquinoxalin-2-ol.

    Substitution: Various 7-substituted quinoxalin-2(1H)-one derivatives.

Scientific Research Applications

7-fluoroquinoxalin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role as a pharmacophore in drug design and development.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 7-fluoroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors by binding to their active sites, leading to the modulation of biological processes. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinoxalin-2(1H)-one: Lacks the fluorine atom at the 7th position.

    7-chloroquinoxalin-2(1H)-one: Contains a chlorine atom instead of fluorine at the 7th position.

    7-bromoquinoxalin-2(1H)-one: Contains a bromine atom instead of fluorine at the 7th position.

Uniqueness

7-fluoroquinoxalin-2(1H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

7-fluoro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSBOFHCYAGWJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=O)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone (15.65 g, 92.88 mmol) in dichloromethane/methanol (1:1, 600 mL) was stirred with manganese dioxide (78.25 g) at room temperature for 1.5 h. The mixture was filtered through kieselguhr, washing through several times with 10% methanol/dichloromethane (˜1 L), and the filtrate was evaporated to give the product (7.27 g). Extraction of the residual filtration solids several times with dimethylformamide at 60-70° C., followed by filtration and evaporation of the extracts, gave more product (6.66 g), the total yield being 13.93 g (91.5%).
Quantity
15.65 g
Type
reactant
Reaction Step One
Name
dichloromethane methanol
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
78.25 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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